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6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

Catalog No.
S13461407
CAS No.
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carbo...

Product Name

6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

IUPAC Name

6-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-4-5(7(10)11)6-9(8-4)2-3-12-6/h2-3H2,1H3,(H,10,11)

InChI Key

SWQZWGLSUHVBAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCOC2=C1C(=O)O

6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound characterized by the presence of both pyrazole and oxazole rings. Its molecular formula is C6H8N2O3C_6H_8N_2O_3 and it has a molecular weight of approximately 172.14 g/mol. The compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. This compound is notable for its unique structural arrangement that allows for various interactions in chemical and biological systems .

  • Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
  • Reduction: The compound can undergo reduction reactions with reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
  • Substitution: Nucleophilic substitution reactions are common for this compound, particularly with halogenated reagents, allowing for the introduction of various functional groups .

Research indicates that 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid exhibits promising biological activities. It has been investigated for:

  • Antimicrobial Properties: The compound shows potential against various microbial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, positioning it as a potential lead in cancer therapeutics.
  • Enzyme Inhibition: Due to its structural features, it may act as an inhibitor for specific enzymes involved in metabolic pathways .

The synthesis of 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves cyclization reactions between hydrazine derivatives and oxazole carboxylic acids under controlled conditions. Common synthetic routes include:

  • Cyclization Reaction: Reacting hydrazine with appropriate oxazole derivatives in the presence of acids or bases at elevated temperatures.
  • Refluxing Conditions: Often performed in solvents like acetonitrile or ethanol to facilitate the reaction.
  • Purification: Post-synthesis purification is usually achieved through recrystallization or chromatography to isolate the desired product in high purity .

6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Material Science: Used in creating materials with enhanced properties such as thermal stability and electrical conductivity.
  • Chemical Research: Serves as a building block for synthesizing more complex heterocyclic compounds in organic chemistry .

Interaction studies involving 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid focus on its binding affinity with biological targets. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. Techniques such as molecular docking simulations and enzyme inhibition assays are commonly employed to evaluate these interactions.

Several compounds share structural similarities with 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acidShares pyrazole and oxazole ringsMethyl groups at different positions may affect reactivity
Methyl 2-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylateContains similar heterocyclic frameworkDifferent functional groups may alter biological activity
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazoleHalogenated variantEnhanced reactivity due to bromine substitution

The uniqueness of 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid lies in its specific combination of functional groups and ring structures that confer distinct chemical properties and biological activities compared to these similar compounds .

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

168.05349212 g/mol

Monoisotopic Mass

168.05349212 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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